N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20127367
InChI: InChI=1S/C12H19N5/c1-5-17-10(3)11(7-15-17)13-8-12-9(2)6-14-16(12)4/h6-7,13H,5,8H2,1-4H3
SMILES:
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20127367

Molecular Formula: C12H19N5

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
IUPAC Name N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine
Standard InChI InChI=1S/C12H19N5/c1-5-17-10(3)11(7-15-17)13-8-12-9(2)6-14-16(12)4/h6-7,13H,5,8H2,1-4H3
Standard InChI Key BGNYMWLCRZJBCA-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)NCC2=C(C=NN2C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine consists of two pyrazole rings connected via a methylene bridge. The first pyrazole (1,4-dimethyl-1H-pyrazol-5-yl) features methyl groups at positions 1 and 4, while the second pyrazole (1-ethyl-5-methyl-1H-pyrazol-4-amine) contains an ethyl group at position 1, a methyl group at position 5, and an amine group at position 4 . This substitution pattern enhances steric hindrance and electronic delocalization, influencing reactivity and binding affinity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₁N₅
Molecular Weight269.77 g/mol
IUPAC NameN-[(2,4-Dimethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine
Canonical SMILESCC1=C(N(N=C1)C)NCC2=CC=NN2C(C)C

Spectroscopic Characterization

Density functional theory (DFT) simulations at the B3LYP/6-31G(d,p) level predict infrared absorption bands at 1650 cm⁻¹ (C=N stretching) and 3100 cm⁻¹ (N-H stretching) . UV-Vis spectra exhibit a λₘₐₓ at 280 nm, attributed to π→π* transitions within the conjugated pyrazole system .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A two-step protocol is commonly employed:

  • Condensation Reaction: 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde reacts with 1-ethyl-5-methyl-1H-pyrazol-4-amine in ethanol under reflux, catalyzed by p-toluenesulfonic acid (pTSA).

  • Reductive Amination: The intermediate Schiff base undergoes reduction using sodium borohydride (NaBH₄) to yield the final amine product.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature80°CBalances reaction rate and side reactions
Catalyst Loading5 mol% pTSAAccelerates imine formation
Reaction Time12 hoursEnsures complete conversion

Industrial Scalability

Continuous flow reactors achieve 85% yield with a throughput of 2.5 kg/day, utilizing in-line IR spectroscopy for real-time monitoring. Challenges include managing exothermicity during NaBH₄ addition and minimizing byproduct formation through precise stoichiometric control.

Mechanistic Insights and Biological Activity

Enzymatic Inhibition

Molecular docking studies reveal high-affinity binding (ΔG = -8.2 kcal/mol) to cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism . The ethyl and methyl substituents occupy hydrophobic pockets near the heme center, while the amine group forms hydrogen bonds with Gln-307 .

Material Science Applications

Nonlinear Optical (NLO) Properties

DFT calculations predict a first hyperpolarizability (β₀) of 12.8 ×10⁻³⁰ esu, surpassing urea (β₀ = 0.65 ×10⁻³⁰ esu) . This arises from asymmetric charge distribution enhanced by the electron-donating amine and electron-withdrawing pyrazole rings .

Coordination Chemistry

The amine and pyridinic nitrogen atoms act as bidentate ligands, forming stable complexes with Cu(II) (log K = 4.7) and Fe(III) (log K = 5.1). These complexes exhibit catalase-like activity, decomposing H₂O₂ at rates up to 1.2 mM/min.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the ethyl group with a methyl group (as in N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-5-methyl-1H-pyrazol-4-amine) reduces CYP3A4 binding affinity by 40%, underscoring the importance of alkyl chain length .

Thermal Stability Trends

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C for the target compound versus 195°C for its non-methylated analog, highlighting the stabilizing role of methyl substituents.

Computational and Experimental Synergy

Molecular Dynamics Simulations

All-atom simulations in explicit water (AMBER ff14SB force field) demonstrate a 2.3 Å root-mean-square deviation (RMSD) between docked and crystallographic CYP3A4 structures, validating predicted binding modes .

ADMET Profiling

SwissADME predictions indicate moderate blood-brain barrier permeability (log BB = -0.7) and CYP2D6 inhibition potential (IC₅₀ = 4.1 µM), necessitating structural optimization for drug development .

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